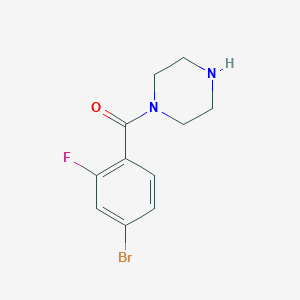

4-(4-Bromo-2-fluorobenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Bromo-2-fluorobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H12BrFN2O and its molecular weight is 287.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of piperazine derivatives, including 4-(4-Bromo-2-fluorobenzoyl)piperazine. The compound has been explored as part of a class of piperazine hybridized coumarin indolylcyanoenones designed to combat antibiotic-resistant bacteria. The mechanism of action involves disrupting bacterial cell membranes and inducing oxidative stress, leading to cell death. For instance, derivatives with halogen substitutions have shown enhanced efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Tyrosinase Inhibition

Another significant application of piperazine derivatives is their role as tyrosinase inhibitors, which are crucial in treating hyperpigmentation disorders. Compounds structurally similar to this compound have been synthesized and evaluated for their inhibitory effects on tyrosinase from Agaricus bisporus. These studies indicate that certain modifications can enhance binding affinity and inhibitory potency, making them promising candidates for cosmetic and therapeutic applications .

Psychoactive Substance Detection

In the realm of psychoactive substances, this compound has been identified among new psychoactive substances (NPS) detected in drug user samples. Its structural characteristics suggest potential psychoactive effects, which necessitate further investigation into its pharmacological properties and safety profile .

Synthesis and Structural Characterization

The synthesis of this compound involves coupling piperazine with various acyl chlorides under basic conditions. This method allows for the introduction of different functional groups that can modulate the biological activity of the resulting compounds. Advanced techniques like NMR spectroscopy have been employed to characterize these compounds fully, confirming their structural integrity and aiding in the understanding of their conformational behavior .

Case Studies

Eigenschaften

Molekularformel |

C11H12BrFN2O |

|---|---|

Molekulargewicht |

287.13 g/mol |

IUPAC-Name |

(4-bromo-2-fluorophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H12BrFN2O/c12-8-1-2-9(10(13)7-8)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 |

InChI-Schlüssel |

HULIUVWAESAIGU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)Br)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.